An In-depth Technical Guide to the Chemical Properties of Calcium bis(4-oxopent-2-en-2-olate)
An In-depth Technical Guide to the Chemical Properties of Calcium bis(4-oxopent-2-en-2-olate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium bis(4-oxopent-2-en-2-olate), commonly known as calcium acetylacetonate, is an organometallic compound with significant applications in materials science and chemical synthesis. Its utility as a precursor for calcium-containing materials, a catalyst, and a polymer additive stems from its distinct chemical and physical properties. This technical guide provides a comprehensive overview of the chemical properties of Calcium bis(4-oxopent-2-en-2-olate), including its structural, spectroscopic, and thermal characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.
Chemical and Physical Properties
Calcium bis(4-oxopent-2-en-2-olate) is a white, powdered solid that is stable under normal conditions.[1][2] It is a coordination complex where a central calcium ion is chelated by two bidentate acetylacetonate ligands.[3] This chelation is crucial to its solubility in organic solvents and its volatility, which are key properties for its use in chemical vapor deposition (CVD) and sol-gel synthesis.[4]
Quantitative Data Summary
The key quantitative chemical and physical properties of Calcium bis(4-oxopent-2-en-2-olate) are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄CaO₄ | [1][5] |
| Molecular Weight | 238.29 g/mol | [1][5][6] |
| CAS Number | 19372-44-2 | [1] |
| Appearance | White powder | [1][4] |
| Melting Point | 270.4 °C | [1] |
| Decomposition Point | 277-284 °C | [1] |
| pH | 10.5 (10 g/L aq. solution at 20°C) | [1] |
| Solubility | Soluble in acidic water; Slightly soluble in methanol and water; Poorly soluble in ethanol and benzene. | [1][2] |
Structural and Spectroscopic Characterization
The structural and spectroscopic properties of Calcium bis(4-oxopent-2-en-2-olate) are fundamental to understanding its reactivity and behavior in various applications.
Crystal Structure
The hydrated form of Calcium bis(4-oxopent-2-en-2-olate), specifically cis-bis(acetylacetonato)diaquacalcium monohydrate, crystallizes in the monoclinic system with the P2₁/a space group. In this structure, the calcium ion is coordinated by two bidentate acetylacetonate ligands and two water molecules, forming stable six-membered chelate rings.[3]
Spectroscopic Analysis
The FT-IR spectrum of Calcium bis(4-oxopent-2-en-2-olate) is characterized by the absence of the strong C=O stretching vibration typically seen in the keto form of acetylacetone at around 1725 cm⁻¹. Instead, prominent absorption bands appear in the 1500-1600 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations of the chelate ring. This shift indicates the delocalization of electron density within the six-membered ring formed by the calcium ion and the bidentate ligand.[4]
In the ¹H NMR spectrum, two primary signals are expected. A sharp singlet for the methyl protons (CH₃) and another singlet for the methine proton (CH) of the chelate ring. The integration of these signals typically shows a 1:6 ratio, corresponding to the single methine proton and the twelve equivalent methyl protons of the two acetylacetonate ligands.[4] The exact chemical shifts can vary depending on the solvent used.[4]
The UV-Vis spectrum of Calcium bis(4-oxopent-2-en-2-olate) displays strong absorption bands in the ultraviolet region, generally below 350 nm. These absorptions are due to π → π* and n → π* electronic transitions within the delocalized π-system of the chelated acetylacetonate ligand. The Ca²⁺ ion itself does not exhibit d-d transitions due to its d⁰ electronic configuration.[4]
Thermal Properties and Decomposition
Calcium bis(4-oxopent-2-en-2-olate) exhibits distinct thermal behavior, which is critical for its application as a precursor in high-temperature synthesis processes. Commercial forms of the compound are often hydrated.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
Under a dynamic air atmosphere, the thermal decomposition of hydrated Calcium bis(4-oxopent-2-en-2-olate) proceeds through several stages:
-
45-105°C: Removal of adsorbed water, characterized by an endothermic peak.[7]
-
105-175°C: Loss of coordinated water molecules.[7] The compound is thermally stable up to 175°C.[7]
-
175-305°C and 305-635°C: Two distinct steps of chelate decomposition, leading to the formation of calcium carbonate (calcite).[7]
-
635-800°C: Decarboxylation of calcium carbonate to form calcium oxide.[7]
Reactivity and Synthesis
Calcium bis(4-oxopent-2-en-2-olate) is a versatile reagent in chemical synthesis. Its formation is typically an acid-base neutralization reaction where the weakly acidic acetylacetone reacts with a calcium source.[1][8] In aqueous media, the formation proceeds via a ligand substitution mechanism where the acetylacetonate anion displaces water molecules coordinated to the calcium ion.[3] It is known to react with strong oxidants.[1]
Experimental Protocols
Synthesis of Calcium bis(4-oxopent-2-en-2-olate)
This method involves the reaction of a calcium salt with acetylacetone in an aqueous solution.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
2,4-pentanedione (acetylacetone, C₅H₈O₂)
-
Distilled water
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Dissolve 5 g (0.02 mol) of calcium nitrate tetrahydrate and 7 g (0.07 mol) of 2,4-pentanedione in 25 mL of distilled water.[7]
-
While stirring, add ammonium hydroxide dropwise to the solution until the pH reaches and is maintained at 9.[7]
-
A precipitate will form. Collect the precipitate by filtration.[7]
-
Wash the collected precipitate three times with distilled water.[7]
-
Dry the purified product.
This environmentally friendly method avoids the use of solvents.[1]
Materials:
-
A solid base (e.g., calcium hydroxide)
-
Acetylacetone
-
A calcium salt or metallic calcium
Procedure:
-
Grind the solid base and acetylacetone together in a mortar for a few minutes.[1]
-
Add the calcium source to the mixture.[1]
-
Continue grinding until a thin paste is formed, and then further grind into a stable powder to allow the solid-phase reaction to proceed.[1]
-
The unreacted material can be dissolved by soaking in water, and the final product is obtained by filtration.[1]
Analytical Techniques
Sample Preparation:
-
Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Add tetramethylsilane (TMS) as an internal standard.[7]
-
Transfer the solution to a 5 mm NMR tube for analysis.[7]
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker Avance 300, operating at 300 MHz for ¹H and 75 MHz for ¹³C resonance.[7]
Sample Preparation:
-
Place approximately 50 mg of the material into a platinum crucible.[7]
Instrumentation:
-
A simultaneous thermal analyzer, such as a Netsch STA 409C.[7]
-
Heat the sample in a dynamic air atmosphere up to the desired temperature (e.g., 1300°C).[7]
Applications
The unique properties of Calcium bis(4-oxopent-2-en-2-olate) make it a valuable compound in several fields:
-
Precursor for Materials Synthesis: It is a key precursor for producing various calcium-containing materials, including calcium oxide (CaO) and calcium carbonate (CaCO₃), through controlled thermal decomposition.[4]
-
Polymer Additive: It serves as a non-toxic and environmentally friendly heat stabilizer for polymers like polyvinyl chloride (PVC).[3]
-
Catalysis: It is used as a catalyst in various organic reactions.[9]
-
Metal-Organic Frameworks (MOFs): It is employed as a calcium source for the synthesis of MOFs, allowing for good control over the reaction.[4]
-
Polymer-Inorganic Hybrid Materials: It is a reagent in the synthesis of materials such as polycalciumphenylsiloxane.[4]
Conclusion
Calcium bis(4-oxopent-2-en-2-olate) is a compound with a rich set of chemical properties that are well-suited for a variety of applications in materials science and chemistry. Its defined thermal decomposition pathway, solubility characteristics, and well-understood spectroscopic signatures make it a reliable and versatile precursor and additive. The experimental protocols detailed in this guide provide a solid foundation for the synthesis and characterization of this important compound, facilitating its use in both academic research and industrial applications.
References
- 1. nanotrun.com [nanotrun.com]
- 2. nbinno.com [nbinno.com]
- 3. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]
- 4. Calcium bis(4-oxopent-2-en-2-olate) | Benchchem [benchchem.com]
- 5. Calcium acetylacetonate | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calcium;(E)-4-oxopent-2-en-2-olate | C10H14CaO4 | CID 53393541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. nanotrun.com [nanotrun.com]
- 9. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
